1-(9H-carbazol-9-yl)-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}propan-2-ol
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Overview
Description
1-(9H-carbazol-9-yl)-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}propan-2-ol is a complex organic compound that features a carbazole moiety, a piperazine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}propan-2-ol typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole structure can be synthesized through a series of cyclization reactions starting from aniline derivatives.
Piperazine Ring Formation: The piperazine ring is often introduced through nucleophilic substitution reactions involving ethylene diamine and appropriate halogenated compounds.
Final Coupling: The final step involves coupling the carbazole and piperazine derivatives through a propanol linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}propan-2-ol can undergo various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and appropriate bases.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the carbazole and piperazine moieties.
Pathways Involved: The compound may modulate signaling pathways by binding to receptors or inhibiting enzymes, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)piperazin-1-yl)-3-(3-bromo-9H-carbazol-9-yl)propan-2-ol
- 2-(9H-Carbazol-9-yl)ethyl acrylate
- 4,4’-Bis(9H-carbazol-9-yl)biphenyl
- 2-(9H-Carbazol-9-yl)ethanol
Uniqueness
1-(9H-carbazol-9-yl)-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}propan-2-ol is unique due to its combination of a carbazole moiety, a piperazine ring, and a sulfonyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H29N3O3S |
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Molecular Weight |
463.6 g/mol |
IUPAC Name |
1-carbazol-9-yl-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C26H29N3O3S/c1-20-10-12-22(13-11-20)33(31,32)28-16-14-27(15-17-28)18-21(30)19-29-25-8-4-2-6-23(25)24-7-3-5-9-26(24)29/h2-13,21,30H,14-19H2,1H3 |
InChI Key |
TWDRSFCUCFTUHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Origin of Product |
United States |
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